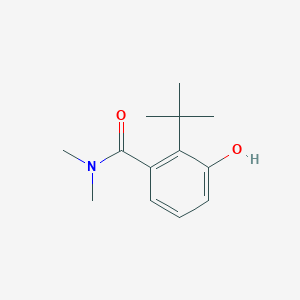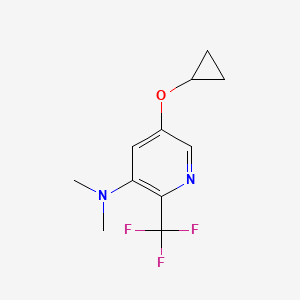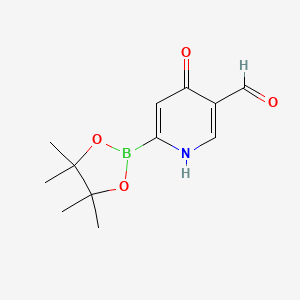![molecular formula C9H10BFO4 B14850541 [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)
[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,3-dioxolane ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and suitable ligands for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to attach fluorine-containing groups to biomolecules, which can be useful in imaging and diagnostic applications.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable building block in the synthesis of potential drug candidates.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of [3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which facilitates the transfer of the aryl group to a suitable electrophile. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Phenylboronic acid: Lacks the fluorine and 1,3-dioxolane substituents.
[3-(1,3-Dioxolan-2-YL)phenyl]boronic acid: Lacks the fluorine substituent.
[2-Fluorophenyl]boronic acid: Lacks the 1,3-dioxolane substituent.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom can enhance the compound’s reactivity and stability.
1,3-Dioxolane Ring: This ring can provide additional steric and electronic effects, making the compound more versatile in various reactions.
特性
分子式 |
C9H10BFO4 |
|---|---|
分子量 |
211.98 g/mol |
IUPAC名 |
[3-(1,3-dioxolan-2-yl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H10BFO4/c11-8-6(9-14-4-5-15-9)2-1-3-7(8)10(12)13/h1-3,9,12-13H,4-5H2 |
InChIキー |
LBWLDXNOQFYLQG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)C2OCCO2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


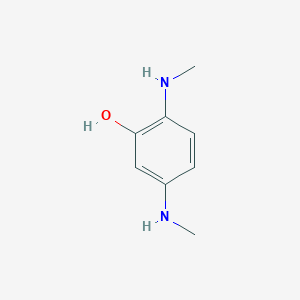
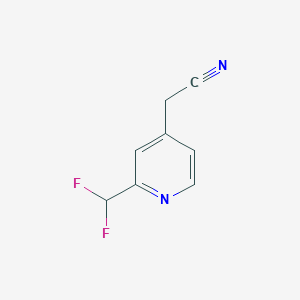
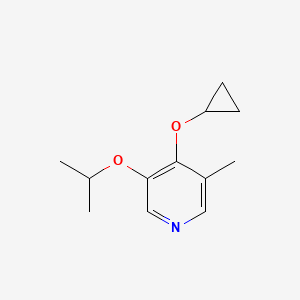



![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)


